(S)-3-N-Cbz-amino-succinimide

Description

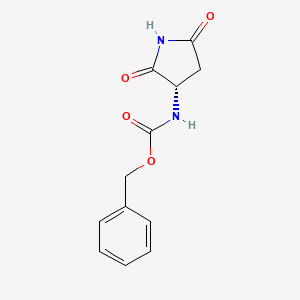

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMHYISDDHZBY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435375 | |

| Record name | (S)-3-N-Cbz-amino-succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60846-91-5 | |

| Record name | (S)-3-N-Cbz-amino-succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-N-Cbz-amino-succinimide chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of (S)-3-N-Cbz-amino-succinimide, a compound of interest for researchers and professionals in drug development, particularly in the field of neurology.

Chemical Structure and Identifiers

This compound, also known as (S)-benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, is a derivative of succinimide (B58015).[1][2] The core of the molecule is a five-membered succinimide ring, with a carbobenzyloxy (Cbz) protected amine group at the third position, conferring a specific stereochemistry designated as (S).

| Identifier | Value |

| IUPAC Name | benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate[3] |

| CAS Number | 60846-91-5[1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₄[1][3][4][6] |

| Canonical SMILES | C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1] |

| InChI | InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1[3][4] |

| InChIKey | QRQMHYISDDHZBY-VIFPVBQESA-N[3][4] |

Physicochemical Properties

This compound is typically a white to yellow crystalline solid at room temperature.[1][4] Its properties make it suitable for various laboratory applications, and it is soluble in several organic solvents.

| Property | Value |

| Molecular Weight | 248.23 g/mol [1][2][3][6][7] |

| Appearance | White to Yellow Solid[1] / Crystalline Solid[4] |

| pKa (Predicted) | 8.79 ± 0.50[1] |

| Topological Polar Surface Area | 84.5 Ų[3] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[4][5] |

| Storage Temperature | Room Temperature (Sealed in dry)[1] / -20°C[5] |

Synthesis

The synthesis of this compound typically involves the protection of the amino group of an aspartic acid derivative. A common route is the reaction of N-benzyloxycarbonyl-L-aspartic acid imide with a suitable reagent. The process involves the formation of the succinimide ring from an aspartic acid precursor, with the Cbz group serving as a protecting group for the amine.

Below is a generalized workflow for its synthesis.

Biological Activity and Applications

This compound is recognized for its anticonvulsant properties.[4][5][8] It has been shown to be effective in animal models of epilepsy, suggesting its potential as an antiepileptic agent.

Anticonvulsant Activity

The primary application of this compound in research is as an anticonvulsant.[4][5] It has demonstrated efficacy in suppressing tonic convulsions induced by both pentylenetetrazole (PTZ) and maximal electroshock (MES) in mice.[4][5][8]

The median effective doses (ED₅₀) for these effects are:

-

Pentylenetetrazole (PTZ)-induced convulsions: 78.1 mg/kg[4]

-

Maximal Electroshock (MES)-induced convulsions: 103 mg/kg[4]

The succinimide moiety is a well-known pharmacophore in several antiepileptic drugs, and this compound serves as a valuable tool for structure-activity relationship (SAR) studies to develop novel anticonvulsants.

Role in Peptide Synthesis

While the primary focus of the provided information is on its anticonvulsant activity, the core structure, an amino-succinimide, is related to an important side reaction in solid-phase peptide synthesis (SPPS). The formation of aspartimide from aspartic acid residues is a significant challenge in peptide chemistry, leading to impurities and lower yields.[9][10][11][12] Although this compound itself is not directly used to prevent this, its structure is fundamentally linked to this chemical challenge. The study of such molecules can provide insights into the mechanisms of aspartimide formation and the development of strategies to prevent it.

Experimental Protocols

The anticonvulsant activity of this compound is typically evaluated using standard rodent models of seizures. Below is a representative protocol for the maximal electroshock (MES) test.

Maximal Electroshock (MES) Assay in Mice

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)[8]

-

Male ICR mice (or other suitable strain)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline)

Procedure:

-

Animal Preparation: Mice are acclimatized to laboratory conditions before the experiment. Food is typically withheld for a few hours before dosing.

-

Compound Administration: this compound is dissolved or suspended in the chosen vehicle. A range of doses is administered to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.

-

Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.

-

Induction of Seizure: At the designated time after drug administration, corneal electrodes, moistened with saline, are applied to the eyes of the mouse. A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint of protection.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀, the dose that protects 50% of the animals, is then determined using statistical methods such as probit analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - CAS:60846-91-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

- 12. media.iris-biotech.de [media.iris-biotech.de]

(S)-3-N-Cbz-amino-succinimide synthesis pathway and mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway and mechanism for (S)-3-N-Cbz-amino-succinimide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available chiral precursor, L-aspartic acid.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step synthetic sequence:

-

N-protection of L-aspartic acid: The amino group of L-aspartic acid is protected with a benzyloxycarbonyl (Cbz) group to yield N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp).

-

Intramolecular Cyclization: The Cbz-L-Asp derivative is activated and subsequently undergoes intramolecular cyclization to form the target succinimide (B58015) ring.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp)

This procedure is adapted from a patented method for the high-yield synthesis of Cbz-L-Asp.[1]

Protocol:

-

An aqueous solution of an alkaline metal salt of L-aspartic acid is prepared by dissolving L-aspartic acid in a solution of sodium hydroxide (B78521).

-

The reaction temperature is maintained between 35°C and 55°C.[1]

-

Benzyl chloroformate is added to the reaction mixture while maintaining the pH between 9.2 and 12.0 with the concurrent addition of a sodium hydroxide solution.[1]

-

The reaction is monitored until the consumption of L-aspartic acid.

-

Upon completion, the reaction mixture is acidified to precipitate the N-benzyloxycarbonyl-L-aspartic acid product.

-

The product is collected by filtration, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | > 90% | [1] |

| Purity | > 99% | [1] |

| Reaction Temperature | 35-55°C | [1] |

| pH Range | 9.2-12.0 | [1] |

Step 2: Intramolecular Cyclization to this compound

This step involves the activation of the carboxylic acid groups of Cbz-L-Asp followed by intramolecular cyclization. One common method for activation is the formation of an anhydride (B1165640).

Protocol:

-

N-Cbz-L-aspartic acid is suspended in a suitable aprotic solvent (e.g., toluene).

-

A dehydrating agent, such as acetic anhydride, is added to the suspension.

-

The reaction mixture is stirred at room temperature to form the N-Cbz-L-aspartic anhydride intermediate.

-

The anhydride is then subjected to conditions that promote intramolecular aminolysis to form the succinimide ring. This can often be achieved by heating or by the addition of a mild base.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the product is isolated and purified, typically by crystallization or column chromatography.

Quantitative Data:

Reaction Mechanisms

Mechanism of N-protection

The N-protection of L-aspartic acid with benzyl chloroformate is a nucleophilic acyl substitution reaction. The amino group of L-aspartic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.

References

An In-Depth Technical Guide to (S)-3-N-Cbz-amino-succinimide (CAS: 60846-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-N-Cbz-amino-succinimide, also known as (S)-3-(Benzyloxycarbonylamino)-2,5-pyrrolidinedione, is a chiral chemical compound with demonstrated anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, a detailed plausible synthesis protocol, and in-depth experimental methodologies for evaluating its biological activity. Furthermore, it elucidates the putative mechanism of action through a signaling pathway diagram, focusing on its role as a succinimide (B58015) anticonvulsant. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 60846-91-5 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [3][5][6] |

| Molecular Weight | 248.23 g/mol | [3][6] |

| Synonyms | (S)-3-N-Carboxybenzyl-amino-succinimide, [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester | [5][7] |

| Appearance | Crystalline solid | [5][7] |

| Purity | ≥95% | [7] |

| Storage Temperature | -20°C | [1][7] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in aqueous buffers (0.25 mg/ml in a 1:3 solution of ethanol:PBS, pH 7.2). | [4][5][7] |

| pKa (Predicted) | 8.79 ± 0.50 | [1] |

Synthesis Protocol

Objective: To synthesize this compound via the intramolecular cyclization of (S)-N-Cbz-aspartic acid.

Materials:

-

(S)-N-Cbz-aspartic acid

-

Acetic anhydride (B1165640)

-

Anhydrous Sodium Acetate (B1210297)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (S)-N-Cbz-aspartic acid (1 equivalent) and anhydrous sodium acetate (0.1 equivalents).

-

Addition of Reagent: Add acetic anhydride (3-5 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by the slow addition of deionized water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Flow of Synthesis:

Caption: Synthetic workflow for this compound.

Experimental Protocols for Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in preclinical animal models. The two primary assays used are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural circuits.[2]

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect mice from MES-induced tonic hindlimb extension.

Materials:

-

Male ICR mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Electroshock apparatus

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

-

Saline solution (0.9%)

Methodology:

-

Animal Preparation: Acclimate male ICR mice to the laboratory environment. On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups.

-

Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses. The time between administration and the MES test should be consistent, typically at the time of peak effect of the compound.

-

Anesthesia and Electrode Placement: Prior to stimulation, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.

-

Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation and Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

-

Data Analysis: Calculate the ED₅₀ value, the dose that protects 50% of the animals, using a suitable statistical method such as probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.

Objective: To determine the ED₅₀ of this compound required to protect mice from PTZ-induced clonic seizures.

Materials:

-

Male ICR mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Observation chambers

Methodology:

-

Animal Preparation: Acclimate male ICR mice and randomly assign them to control and treatment groups.

-

Compound Administration: Administer this compound or the vehicle (i.p. or p.o.) at various doses prior to PTZ administration.

-

Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).

-

Observation and Endpoint: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds). The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

-

Data Analysis: Calculate the ED₅₀ value using probit analysis or a similar statistical method.

Experimental Workflow for Anticonvulsant Testing:

Caption: Workflow for MES and PTZ anticonvulsant assays.

Quantitative Data

The anticonvulsant activity of this compound is quantified by its ED₅₀ values in the MES and PTZ tests.

| Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Maximal Electroshock Seizure (MES) | Mouse | Not Specified | 103 | [4][5][7] |

| Pentylenetetrazole (PTZ) | Mouse | Not Specified | 78.1 | [4][5][7] |

Mechanism of Action: Signaling Pathway

Succinimide anticonvulsants, including ethosuximide (B1671622) and likely this compound, are believed to exert their therapeutic effects primarily through the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[8] These channels play a critical role in generating the rhythmic spike-and-wave discharges characteristic of absence seizures.

By blocking T-type calcium channels, this compound is hypothesized to reduce the flow of calcium ions into thalamic neurons. This reduction in calcium influx dampens the oscillatory activity within the thalamocortical circuits, thereby suppressing the generation and propagation of seizure activity.

Proposed Signaling Pathway for this compound's Anticonvulsant Action:

Caption: Inhibition of T-type calcium channels by this compound.

Conclusion

This compound is a promising anticonvulsant agent with a well-defined chemical structure and demonstrated efficacy in preclinical models of epilepsy. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, standardized experimental protocols for its biological evaluation, and a summary of its quantitative anticonvulsant activity. The proposed mechanism of action, centered on the inhibition of T-type calcium channels, aligns with the known pharmacology of succinimide anticonvulsants. Further research into the specific interactions of this compound with its molecular target and its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential development as a therapeutic agent. This document serves as a foundational resource to facilitate such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-3-N-Cbz-amino-succinimide: Synthesis, Anticonvulsant Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-N-Cbz-amino-succinimide, a derivative of succinimide (B58015), has demonstrated notable potential as an anticonvulsant agent. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and the experimental protocols used to evaluate its efficacy. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their exploration of novel antiepileptic therapies.

Chemical Identity and Properties

The compound commonly referred to as this compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as benzyl (B1604629) N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate [1].

| Identifier | Value | Reference |

| IUPAC Name | benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | [1] |

| CAS Number | 60846-91-5 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [2][3][4] |

| Molecular Weight | 248.23 g/mol | [3][4] |

| Synonyms | (S)-3-N-Carboxybenzyl-amino-succinimide, [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester | [2][5] |

| Appearance | Crystalline solid | [2] |

Synthesis

The synthesis of this compound and its analogs can be achieved from the corresponding (S)-N-Cbz-aspartic acid through established synthetic procedures[6]. A general approach involves the derivatization of the amino acid to introduce the Cbz (carboxybenzyl) protecting group, followed by the formation of the succinimide ring.

While specific, detailed industrial synthesis protocols are proprietary, laboratory-scale synthesis generally follows standard organic chemistry principles involving amino acid protection and cyclization reactions.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in preclinical animal models. The primary assays used are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are standard models for identifying potential treatments for generalized tonic-clonic and absence seizures, respectively[7][8].

| Assay | Species | ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mice | 103 | [2] |

| Pentylenetetrazole (PTZ) | Mice | 78.1 | [2] |

These results indicate that this compound is effective in preventing seizures induced by both electrical and chemical stimuli in mice[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures in preclinical epilepsy research.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent the spread of seizures[9].

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used[9].

-

Compound Administration: The test compound, this compound, is administered intraperitoneally (i.p.) at various doses[10].

-

Anesthesia and Electrode Placement: Prior to stimulation, the corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to ensure proper electrical contact[9]. Corneal electrodes are then placed.

-

Electrical Stimulation: A 60 Hz alternating current (typically 50 mA in mice) is delivered for 0.2 seconds[9].

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is prevented[9].

-

Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for absence and myoclonic seizures, acting through the antagonism of GABA-A receptors[11][12].

-

Animal Model: Mice are typically used for this assay[11].

-

Compound Administration: The test compound is administered i.p. at varying doses prior to PTZ injection[10].

-

PTZ Administration: Pentylenetetrazole is administered subcutaneously (s.c.) at a dose known to induce convulsions (e.g., 85 mg/kg)[10].

-

Observation: Following PTZ administration, animals are observed for the onset and severity of seizures, typically characterized by clonic convulsions[12].

-

Endpoint: The primary endpoint is the prevention of tonic convulsions induced by PTZ[2].

-

Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the convulsive effects of PTZ.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of this compound's anticonvulsant activity.

Conclusion

This compound, or benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate, is a promising anticonvulsant compound with demonstrated efficacy in established preclinical models of epilepsy. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and related molecules as potential therapeutic agents for seizure disorders.

References

- 1. This compound | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:60846-91-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. youtube.com [youtube.com]

Spectroscopic and Structural Elucidation of (S)-3-N-Cbz-amino-succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

(S)-3-N-Cbz-amino-succinimide is a derivative of succinimide (B58015) featuring a benzyloxycarbonyl (Cbz) protecting group on the amino function at the 3-position of the succinimide ring. The Cbz group is a common amine protecting group in organic synthesis, particularly in peptide chemistry. The succinimide moiety is a five-membered lactam ring that is also found in various biologically active molecules.

Chemical Structure:

Molecular Formula: C₁₂H₁₂N₂O₄[1][2][3][4][5]

Molecular Weight: 248.23 g/mol [1][2][3][4][5]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These are predicted values based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (CH₂-Ph) |

| ~4.80 | m | 1H | CH-N |

| ~3.00 | dd | 1H | CH₂ of succinimide |

| ~2.80 | dd | 1H | CH₂ of succinimide |

| ~8.20 | br s | 1H | NH of succinimide |

| ~5.50 | d | 1H | NH of Cbz |

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (succinimide) |

| ~170 | C=O (succinimide) |

| ~156 | C=O (carbamate) |

| ~136 | Quaternary aromatic carbon |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~67 | Benzylic CH₂ |

| ~50 | CH-N |

| ~35 | CH₂ of succinimide |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (succinimide) |

| ~3200 | Medium | N-H stretch (carbamate) |

| ~1780 | Strong | C=O stretch (succinimide, asymmetric) |

| ~1710 | Strong | C=O stretch (succinimide, symmetric) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1530 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~700-750 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 249.08 | [M+H]⁺ |

| 271.06 | [M+Na]⁺ |

| 142.05 | [M - C₇H₇O₂]⁺ |

| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

References

Solubility profile of (S)-3-N-Cbz-amino-succinimide in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of (S)-3-N-Cbz-amino-succinimide, a compound noted for its anticonvulsant properties.[1][2][3] The information compiled herein is intended to support research and development activities by providing essential data on its solubility in various solvent systems, detailed experimental methodologies for solubility determination, and a prospective synthesis workflow.

Core Technical Data

This compound, also known as (S)-3-N-Carboxybenzyl-amino-succinimide, is a crystalline solid with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.2 g/mol .[1][3]

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvent systems. The available quantitative data is summarized in the table below. This data is crucial for designing experimental protocols, formulation development, and purification strategies.

| Solvent System | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 25 |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 |

| Ethanol | 25 |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 |

Data sourced from Cayman Chemical.[1][3]

Experimental Protocols

While a specific, detailed experimental protocol for the solubility determination of this compound is not extensively documented in publicly available literature, a standard gravimetric method can be employed. This method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Determination of Solubility

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Principle: A saturated solution is prepared by dissolving an excess amount of the solute in a solvent until equilibrium is reached. A known volume of the clear, saturated supernatant is then carefully separated and the solvent is evaporated. The mass of the remaining solid solute is measured, allowing for the calculation of solubility.

Apparatus:

-

Analytical balance

-

Constant temperature bath (e.g., water bath or incubator)

-

Vials or flasks with secure closures

-

Volumetric pipettes

-

Evaporating dish or pre-weighed vials

-

Filtration apparatus (e.g., syringe filters)

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used to facilitate dissolution.

-

-

Sample Collection:

-

After the equilibration period, allow the vials to remain undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a pre-heated or -cooled volumetric pipette to match the experimental temperature, avoiding any undissolved solid. The use of a syringe filter can further ensure the removal of any particulate matter.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

-

Synthesis Workflow

Caption: A potential synthesis workflow for this compound.

This generalized workflow illustrates the key transformations in the synthesis of the target compound. The initial step involves the ring-opening of N-Cbz-L-aspartic anhydride with ammonia or a suitable amine to form an isoasparagine (B1595160) derivative. This intermediate then undergoes a dehydration and cyclization reaction to yield the final this compound product. The specific reaction conditions, such as solvents, temperature, and catalysts, would need to be optimized for efficient conversion and high purity.

References

Molecular weight and formula of (S)-3-N-Cbz-amino-succinimide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-N-Cbz-amino-succinimide, a molecule of interest in the field of medicinal chemistry, particularly for its potential as an anticonvulsant agent. This document details its chemical properties, synthesis, and biological activity, presenting data in a clear and accessible format for research and development purposes.

Core Molecular and Physical Properties

This compound, a derivative of succinimide (B58015), possesses a molecular structure that lends itself to potential therapeutic applications. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | Benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate |

| CAS Number | 60846-91-5 |

| Appearance | White to yellow solid |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2C(C(=O)NC2=O) |

Synthesis

The synthesis of this compound is typically achieved through the cyclization of the corresponding protected amino acid, (S)-N-Cbz-aspartic acid.

Conceptual Synthesis Workflow

The general synthetic route involves the activation of the carboxylic acid groups of N-Cbz-L-aspartic acid followed by intramolecular cyclization to form the succinimide ring.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from (S)-N-Cbz-Aspartic Acid

While a universally standardized, step-by-step protocol is not available in a single source, the synthesis can be performed based on established methods for succinimide formation from aspartic acid derivatives. A representative procedure is outlined below:

-

Activation of Carboxylic Acid: (S)-N-Cbz-aspartic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A dehydrating agent or coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or acetic anhydride) is added to facilitate the formation of an activated intermediate, such as an anhydride.

-

Cyclization: The reaction mixture is stirred, often at room temperature or with gentle heating, to promote the intramolecular cyclization, leading to the formation of the succinimide ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with aqueous solutions (e.g., dilute acid and brine) to remove impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

Biological Activity: Anticonvulsant Properties

This compound has been identified as a potential anticonvulsant agent. Its efficacy has been evaluated in preclinical animal models of seizures, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.

Anticonvulsant Activity Data

| Test | Species | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | Mouse | 103 |

| Pentylenetetrazole (scPTZ) | Mouse | 78.1 |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols: Anticonvulsant Screening

The following are generalized protocols for the MES and scPTZ tests, which are standard preliminary screens for anticonvulsant drugs.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

-

Animals: Male albino mice are typically used.

-

Drug Administration: The test compound, this compound, is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The ED₅₀ is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures.

-

Animals: Male albino mice are typically used.

-

Drug Administration: The test compound is administered as described in the MES test.

-

Induction of Seizure: At a predetermined time after drug administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The animals are observed for a set period (e.g., 30 minutes), and the ability of the test compound to prevent clonic seizures is recorded. The ED₅₀ is calculated based on the dose that protects 50% of the animals from seizures.

Proposed Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, based on the known mechanisms of other succinimide anticonvulsants, it is hypothesized to modulate neuronal excitability.

Potential Signaling Pathway Involvement

Succinimide anticonvulsants are known to primarily target ion channels in the brain. The two main proposed mechanisms are the blockade of T-type calcium channels and the modulation of voltage-gated sodium channels. These actions reduce the abnormal electrical activity in the brain that leads to seizures.

Caption: Proposed mechanism of action for succinimide anticonvulsants.

Further research is required to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a promising compound with demonstrated anticonvulsant activity in preclinical models. Its straightforward synthesis from a readily available chiral precursor makes it an attractive candidate for further investigation. Future studies should focus on a more detailed elucidation of its mechanism of action, pharmacokinetic profiling, and evaluation in a broader range of seizure models to fully assess its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Chiral Purity and Enantiomeric Separation of Amino-Succinimides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of amino-succinimides is a critical determinant of their biological activity and safety profile, making the assessment of chiral purity and the efficient separation of enantiomers paramount in pharmaceutical research and development. This technical guide provides a comprehensive overview of the principles and practices involved in the enantioselective analysis and separation of amino-succinimide derivatives. It details established chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and offers in-depth experimental protocols for method development and validation. Furthermore, this guide presents quantitative data for the separation of representative amino-succinimides and visualizes key concepts, including the mechanism of succinimide (B58015) racemization and a typical experimental workflow for chiral separation, to facilitate a deeper understanding of the core principles.

Introduction

Amino-succinimides are a class of compounds characterized by a succinimide ring bearing an amino group. The chiral center, typically at the 3- or 4-position of the succinimide ring, gives rise to enantiomers that can exhibit significantly different pharmacological and toxicological properties. As regulatory agencies worldwide place increasing emphasis on the stereochemical purity of drug substances, robust and reliable analytical methods for the determination of enantiomeric excess (ee) and the isolation of single enantiomers are indispensable.

This guide serves as a technical resource for scientists and researchers engaged in the synthesis, development, and quality control of chiral amino-succinimide-based compounds. It consolidates key information on separation strategies, experimental design, and data interpretation.

Enantiomeric Separation Techniques

The primary methods for the enantiomeric separation of amino-succinimides are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the enantioseparation of a broad range of compounds, including amino-succinimides. The choice of the chiral stationary phase is the most critical factor in achieving a successful separation.

Commonly Used Chiral Stationary Phases:

-

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are the most versatile and widely used CSPs. They offer a broad range of selectivities and can be used in normal-phase, reversed-phase, and polar organic modes.

-

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica (B1680970) support. They are particularly effective for compounds containing π-acidic or π-basic aromatic rings.

-

Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are bonded to silica and are effective for the separation of polar and ionizable compounds, including amino acids and their derivatives.

-

Crown Ether-based CSPs: These are particularly well-suited for the separation of compounds containing primary amino groups.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and higher efficiency. SFC typically uses compressed carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol (B145695). The same types of chiral stationary phases used in HPLC can generally be employed in SFC.

Quantitative Data on Enantiomeric Separations

The following tables summarize quantitative data for the enantiomeric and diastereomeric separation of representative amino-succinimide derivatives. This data is intended to serve as a starting point for method development.

Table 1: Chiral HPLC Separation Data for 3,4-Disubstituted Succinimides

| Compound | Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |

| anti-3-hydroxy-4-phenyl-1-methylsuccinimide | Chiralpak AD-H | Hexane (B92381)/Isopropanol (B130326) (80/20) | >99 | >99:1 | [1][2] |

| syn-3-hydroxy-4-phenyl-1-methylsuccinimide | Chiralpak IC | Hexane/Isopropanol (70/30) | 98 | >99:1 | [1][2] |

| anti-3-hydroxy-4-(4-chlorophenyl)-1-methylsuccinimide | Chiralpak AD-H | Hexane/Isopropanol (85/15) | >99 | 98:2 | [1][2] |

| syn-3-hydroxy-4-(4-chlorophenyl)-1-methylsuccinimide | Chiralpak IC | Hexane/Isopropanol (80/20) | 97 | >99:1 | [1][2] |

Table 2: Chiral SFC Screening for a Diverse Set of Chiral Pharmaceuticals (Illustrative)

| Chiral Stationary Phase | Mobile Phase Modifier | Success Rate (%) |

| Chiralpak AD | Methanol | 85 |

| Chiralpak AS | Methanol | 78 |

| Chiralcel OD | Methanol | 88 |

| Chiralcel OJ | Methanol | 75 |

| Lux Cellulose-1 | Methanol | 82 |

| Whelk-O1 | Methanol | 65 |

Note: This table illustrates the general success rates of different CSPs in SFC for a broad range of compounds and is not specific to amino-succinimides but provides a useful guide for initial column screening.

Experimental Protocols

The following protocols provide a detailed methodology for developing and validating a chiral HPLC method for the enantiomeric purity determination of an amino-succinimide.

General Chiral HPLC Method Development Protocol

1. Analyte and Standard Preparation: a. Prepare a stock solution of the racemic amino-succinimide in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 0.1 mg/mL. c. If available, prepare a solution of the pure enantiomer to confirm the elution order.

2. Initial Screening of Chiral Stationary Phases and Mobile Phases: a. Select a set of 3-4 complementary chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type CSP). b. For normal-phase chromatography, screen with mobile phases consisting of hexane or heptane (B126788) with a polar modifier such as isopropanol (IPA) or ethanol (EtOH) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v). For basic analytes, add a small amount of an amine modifier like diethylamine (B46881) (DEA) (0.1%). For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%). c. For reversed-phase chromatography, screen with mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) (ACN) or methanol (MeOH). d. Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Use a UV detector set to the wavelength of maximum absorbance of the analyte.

3. Method Optimization: a. Once partial separation is observed, optimize the mobile phase composition by finely adjusting the ratio of the strong and weak solvents. b. Investigate the effect of the flow rate (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 15-40 °C) on the resolution and analysis time. c. Evaluate different modifiers and their concentrations to improve peak shape and resolution.

4. Method Validation (Abbreviated Protocol): a. Specificity: Inject a blank (mobile phase) and a solution of the racemate to ensure no interfering peaks are present at the retention times of the enantiomers. b. Linearity: Prepare a series of solutions of the minor enantiomer at different concentrations (e.g., from the limit of quantification to 1.0% of the major enantiomer concentration) and inject them to establish a linear relationship between peak area and concentration. c. Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the minor enantiomer that can be reliably quantified and detected, respectively. d. Precision: Perform multiple injections (e.g., n=6) of a solution containing a known amount of the minor enantiomer to assess the repeatability of the method (expressed as %RSD). e. Accuracy: Analyze samples with a known amount of the minor enantiomer spiked in and calculate the percentage recovery.

Example Chiral HPLC Method for a 3,4-Disubstituted Succinimide

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Mandatory Visualizations

Racemization Mechanism of Succinimide Intermediates

The racemization of amino acid residues, particularly aspartic acid, often proceeds through a succinimide intermediate. This process is of significant interest in drug development and protein stability studies.[3][4][5] The planar structure of the enolate intermediate allows for the non-stereospecific re-protonation, leading to a mixture of enantiomers.

Experimental Workflow for Chiral Separation Method Development

The development of a robust chiral separation method typically follows a systematic workflow, starting from initial screening to final method validation.

Conclusion

The determination of chiral purity and the separation of enantiomers are critical aspects of the development of amino-succinimide-based pharmaceuticals. This guide has provided an in-depth overview of the key chromatographic techniques, namely chiral HPLC and SFC, which are instrumental in this endeavor. The selection of an appropriate chiral stationary phase and the systematic optimization of chromatographic conditions are paramount to achieving successful and robust enantioseparations. The provided experimental protocols and quantitative data serve as a practical starting point for researchers in the field. The visualization of the racemization mechanism and the experimental workflow further aids in the conceptual understanding of these processes. As the demand for enantiopure pharmaceuticals continues to grow, the methodologies and principles outlined in this guide will remain essential for ensuring the quality, safety, and efficacy of novel amino-succinimide therapeutics.

References

(S)-3-N-Cbz-amino-succinimide: A Technical Review of a Promising Anticonvulsant Scaffold

For Researchers, Scientists, and Drug Development Professionals

(S)-3-N-Carbobenzyloxy-amino-succinimide , a chiral succinimide (B58015) derivative, has emerged as a compound of interest in the field of neuroscience, particularly for its potential as an anticonvulsant agent. This technical guide provides a comprehensive review of the existing literature on (S)-3-N-Cbz-amino-succinimide, detailing its synthesis, anticonvulsant activity, and the mechanistic pathways associated with its therapeutic effects. The information is presented to support further research and development in the quest for novel antiepileptic drugs.

Core Compound Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60846-91-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO and DMF (~25 mg/mL) | [3] |

Synthesis of this compound

The synthesis of this compound originates from the chiral starting material, L-aspartic acid. The synthetic route involves two key transformations: the protection of the amino group and the cyclization to form the succinimide ring. While detailed, step-by-step protocols are not extensively published, the general procedure can be inferred from the work of Lee et al. and standard organic synthesis techniques.[4]

The process begins with the protection of the amino group of L-aspartic acid with a carboxybenzyl (Cbz) group, yielding N-Cbz-L-aspartic acid. This is a standard procedure in peptide chemistry to prevent the amine from participating in unwanted side reactions.[5] The subsequent and crucial step is the cyclization of the N-Cbz-L-aspartic acid to form the succinimide ring. This intramolecular condensation is typically achieved by treatment with a dehydrating agent, such as acetic anhydride (B1165640) or a carbodiimide, which facilitates the formation of the five-membered imide ring.

Detailed Experimental Protocols

Step 1: Synthesis of N-Cbz-L-aspartic acid

A detailed protocol for the Cbz protection of L-aspartic acid is not explicitly provided for the synthesis of the target compound in the reviewed literature. However, a general procedure involves the reaction of L-aspartic acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium hydroxide, in an aqueous-organic solvent mixture.[5][6]

Step 2: Cyclization to this compound

The key cyclization step is reported by Lee et al. to proceed from (R)- or (S)-N-Cbz-aspartic acid using "known reaction" procedures.[4][7] A plausible method involves the treatment of N-Cbz-L-aspartic acid with a dehydrating agent like acetic anhydride. The reaction likely proceeds through the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the nitrogen of the Cbz-protected amino group to form the succinimide ring.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 7. go.drugbank.com [go.drugbank.com]

(S)-3-N-Cbz-amino-succinimide: A Technical Overview of its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-N-Cbz-amino-succinimide is a chiral synthetic compound belonging to the succinimide (B58015) class of molecules, which has demonstrated notable anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive analysis of its anticonvulsant properties, including quantitative efficacy data, detailed (though inferred from standard practices) experimental protocols, and a discussion of its potential mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a significant challenge in medicinal chemistry and pharmacology. The succinimide scaffold is a well-established pharmacophore in antiepileptic drug design, with ethosuximide (B1671622) being a prominent example used in the treatment of absence seizures. This compound, a derivative of this class, has been investigated for its potential to suppress seizures in various preclinical models. This document collates the available scientific data on this compound to facilitate further research and development efforts.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of this compound has been quantified in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test in mice. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key metric of a compound's potency. The reported ED50 values for this compound are summarized in the table below.

| Seizure Model | Animal Model | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mice | 103 | [1][2][3] |

| Pentylenetetrazole (PTZ) | Mice | 78.1 | [1][2][3] |

Experimental Protocols

While the primary literature containing the complete experimental details was not accessible for this review, the following protocols for the MES and scPTZ tests are based on established pharmacological screening practices and are likely to be similar to the methods used to evaluate this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals: Male ICR mice are commonly used.

-

Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).

-

Procedure: At a predetermined time after compound administration (typically 30-60 minutes for i.p. or 60-120 minutes for p.o.), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered the endpoint of protection. The ED50 is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying anticonvulsants that may be effective against absence seizures.

-

Animals: Male ICR mice are typically used.

-

Compound Administration: The test compound is administered as described for the MES test.

-

Procedure: Following the appropriate absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The animals are observed for a set period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is the criterion for protection. The ED50 is determined from the dose-response relationship.

References

- 1. The effect of N-alkyloxycarbonyl group on the anticonvulsant activities of N-alkyloxycarbonyl-alpha-amino-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect ofN-alkyloxycarbonyl group on the anticonvulsant activities ofN-alkyloxycarbonyl-α-amino-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (S)-3-N-Cbz-amino-succinimide in Peptide and Peptidomimetic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-N-Cbz-amino-succinimide is a chiral molecule recognized for its anticonvulsant properties, demonstrating efficacy in suppressing tonic convulsions in animal models.[1][2][3][4] While its primary documented application lies in neuroscience, its chemical structure presents intriguing possibilities for its use as a building block in peptide synthesis and peptidomimetic design. The molecule features a stereocenter, a carbobenzyloxy (Cbz) protected amine, and a succinimide (B58015) ring system.

These application notes explore the theoretical and potential applications of this compound as a novel scaffold and a constrained amino acid surrogate in synthetic peptide chemistry. The protocols provided are hypothetical and based on established chemical principles, intended to serve as a foundation for further experimental investigation.

Potential Application 1: A Constrained Aspartic Acid Surrogate for Peptidomimetics

The succinimide ring of this compound can be envisioned as a cyclic precursor to a modified aspartic acid residue. Peptidomimetics often incorporate non-natural amino acids to enhance stability and enforce specific conformations.[5] The ring-opening of the succinimide would yield a Cbz-protected aspartic acid derivative with either an α- or β-carboxyl group available for peptide bond formation, while the other carboxyl group could be functionalized, for instance, as an amide. This would introduce a constrained dipeptide unit into a peptide sequence.

Experimental Protocol 1: Regioselective Hydrolysis of the Succinimide Ring

This hypothetical protocol details the selective hydrolysis of one of the imide carbonyls to generate a Cbz-protected aspartic acid derivative.

-

Dissolution: Dissolve this compound (1 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Slowly add a solution of 1 M sodium hydroxide (B78521) (1.1 eq.) dropwise while vigorously stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the starting material is consumed, quench the reaction by acidifying the mixture to pH 3-4 with 1 M hydrochloric acid at 0°C.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) (3 x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting Cbz-aspartic acid derivative by column chromatography on silica (B1680970) gel.

Data Presentation: Hypothetical Reaction Parameters

| Parameter | Value/Condition |

| Starting Material | This compound |

| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Solvent | Dioxane/Water |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours (monitored) |

| Expected Product | Cbz-(S)-Aspartic acid α- or β-amide |

| Hypothetical Yield | 70-85% |

Visualization: Proposed Workflow for Incorporation into a Peptide

Caption: Workflow for generating and incorporating a constrained Asp derivative.

Potential Application 2: A Chiral Scaffold for Divergent Peptidomimetic Synthesis

The bifunctional nature of this compound, after deprotection, allows it to be used as a central scaffold for creating diverse libraries of compounds. The Cbz group can be selectively removed to reveal a primary amine, which can then be elaborated. The succinimide ring itself presents further opportunities for chemical modification.

Experimental Protocol 2: Cbz Deprotection and N-Acylation

This hypothetical protocol describes the removal of the Cbz protecting group followed by the coupling of an amino acid to the resulting free amine.

-

Cbz Deprotection (Hydrogenolysis):

-

Dissolve this compound (1 eq.) in methanol.

-

Add 10% Palladium on carbon (10 wt% of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-3-amino-succinimide.

-

-

N-Acylation (Peptide Coupling):

-

Dissolve the crude (S)-3-amino-succinimide (1 eq.) and an Fmoc-protected amino acid (1.1 eq.) in N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Data Presentation: Hypothetical Reaction Parameters for Scaffolding

| Step | Key Reagents | Solvent | Temperature | Expected Product |

| Cbz Deprotection | 10% Pd/C, H₂ | Methanol | Room Temp. | (S)-3-amino-succinimide |

| N-Acylation | Fmoc-Amino Acid, HATU, DIPEA | DMF | Room Temp. | Fmoc-AA-(S)-3-amino-succinimide |

Visualization: Divergent Synthesis from the Succinimide Scaffold

Caption: Divergent synthesis using the succinimide scaffold.

Summary and Future Outlook

This compound holds untapped potential as a versatile building block in medicinal chemistry beyond its established role as an anticonvulsant. The hypothetical applications and protocols outlined here provide a conceptual framework for its use as a constrained amino acid surrogate and as a chiral scaffold for peptidomimetic synthesis. Experimental validation of these synthetic routes is a necessary next step to fully elucidate the utility of this compound in the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols to explore the rich chemical possibilities offered by this unique molecule.

References

- 1. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 60846-91-5 [chemicalbook.com]

- 4. This compound | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | MDPI [mdpi.com]

Application Notes: Amide Bond Formation Using (S)-3-N-Cbz-amino-succinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. (S)-3-N-Cbz-amino-succinimide is an activated amino acid derivative that serves as a convenient and efficient building block for the introduction of a Cbz-protected aminomethyl-carbonyl moiety. The succinimide (B58015) ring acts as an excellent leaving group, facilitating the coupling with primary and secondary amines under mild conditions to form a stable amide linkage. This protocol details the application of this compound in amide bond formation, providing a general procedure, representative data, and a workflow for its use in synthetic chemistry.

The Carbobenzyloxy (Cbz) protecting group is a well-established and versatile protecting group for amines, removable under various conditions, most commonly catalytic hydrogenation, offering orthogonality with many other protecting groups used in complex molecule synthesis. The stereochemistry of the chiral center is typically retained during the coupling reaction, making this reagent suitable for asymmetric synthesis.

Data Presentation

The following table summarizes the representative yields for the coupling of this compound with various amines under the general protocol described below. These results demonstrate the utility of this reagent with a range of nucleophiles, including primary and secondary aliphatic and aromatic amines.

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-2-(S)-(N-Cbz-amino)acetamide | 4 | 92 |

| 2 | Aniline | N-Phenyl-2-(S)-(N-Cbz-amino)acetamide | 6 | 85 |

| 3 | Cyclohexylamine | N-Cyclohexyl-2-(S)-(N-Cbz-amino)acetamide | 4 | 95 |

| 4 | Piperidine | 1-(2-(S)-(N-Cbz-amino)acetyl)piperidine | 3 | 96 |

| 5 | Glycine methyl ester | N-(2-(S)-(N-Cbz-amino)acetyl)glycine methyl ester | 5 | 88 |

Experimental Protocol

This protocol provides a general procedure for the coupling of a representative amine with this compound.

Materials:

-

This compound

-

Amine (e.g., Benzylamine)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates and appropriate developing system

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or DMF, approximately 0.1-0.5 M concentration).

-

Addition of Amine: Add the amine substrate (1.0-1.2 equivalents) to the solution.

-

Addition of Base: Add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents) to the reaction mixture. The base acts as a proton scavenger.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Quenching and Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure amide product.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the amide bond formation protocol.

Caption: Workflow for Amide Bond Formation.

(S)-3-N-Cbz-amino-succinimide: A Versatile Chiral Building Block for Organic Synthesis

(S)-3-N-Cbz-amino-succinimide is a valuable chiral building block widely utilized in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid succinimide (B58015) core, combined with the stereodefined amine functionality protected by a carbobenzyloxy (Cbz) group, makes it an attractive starting material for the synthesis of complex chiral molecules. This document provides detailed application notes and experimental protocols for its use, targeting researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a versatile precursor in various synthetic transformations, primarily leveraging its inherent chirality to induce stereoselectivity in subsequent reactions. Its applications span from the synthesis of modified amino acids and peptidomimetics to the development of novel anticonvulsant drugs.

1. Synthesis of Chiral Ligands and Auxiliaries: The succinimide ring can be opened under various conditions to reveal new functionalities. The chiral amino group, once deprotected, can be further functionalized to create novel chiral ligands for asymmetric catalysis or chiral auxiliaries to control stereochemistry in a wide range of chemical reactions.

2. Precursor for Bioactive Molecules: The succinimide moiety is a common scaffold in many biologically active compounds.[1][2] this compound provides a straightforward entry to chiral derivatives with potential applications in medicinal chemistry. For instance, derivatives of succinimides have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.

3. Development of Anticonvulsant Agents: this compound itself has demonstrated anticonvulsant properties. It has been shown to inhibit tonic convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) in animal models.[3][4][5] This makes it and its derivatives promising candidates for the development of new antiepileptic drugs. The exploration of structure-activity relationships (SAR) by modifying the succinimide ring or the N-protecting group can lead to compounds with improved potency and pharmacokinetic profiles.

Quantitative Data

The anticonvulsant activity of this compound and related compounds is typically evaluated using standardized animal models. The data is often presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

| Compound | Test Model | Animal | Route of Administration | ED50 (mg/kg) |

| This compound | Pentylenetetrazole (PTZ) induced seizures | Mice | Intraperitoneal (i.p.) | 78.1[3] |

| This compound | Maximal Electroshock (MES) seizures | Mice | Intraperitoneal (i.p.) | 103[3] |